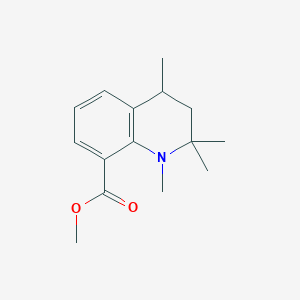
Methyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The research surrounding Methyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate primarily focuses on its synthesis and the exploration of its chemical properties. A notable study in this domain is the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters, highlighting a method that yields high diastereoselection and explores the synthesis of tricyclic structures (Bunce et al., 2001). Similarly, the discovery of new compounds like helquinoline, derived from Janibacter limosus, showcases the potential of tetrahydroquinoline derivatives in producing high biological activity against bacteria and fungi (Asolkar et al., 2004).
Biological Activity and Therapeutic Potential
Tetrahydroquinoline derivatives also hold promise in therapeutic applications. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline shows significant neuroprotective activity, suggesting potential for depression therapy due to its antidepressant-like effects and favorable ADMET profile (Możdżeń et al., 2019). This compound's ability to interact with dopamine receptors, inhibit free radical production, and influence neurotransmitter levels underscores its significance in neurological research and treatment strategies.
Enzymatic Resolutions and Synthesis of Derivatives
Research efforts extend to the enzymatic resolution of tetrahydroquinoline derivatives, offering pathways to enantiomerically pure compounds with potential as NMDA-glycine antagonists, important for neurological conditions (Katayama et al., 1998). The synthesis of peptides containing tetrahydroquinoline-2-carboxylic acid further illustrates the versatility of these compounds in creating bioactive molecules (Paradisi & Romeo, 1977).
Propiedades
IUPAC Name |
methyl 1,2,2,4-tetramethyl-3,4-dihydroquinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-9-15(2,3)16(4)13-11(10)7-6-8-12(13)14(17)18-5/h6-8,10H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKUNGAXLQGBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=CC=C2C(=O)OC)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



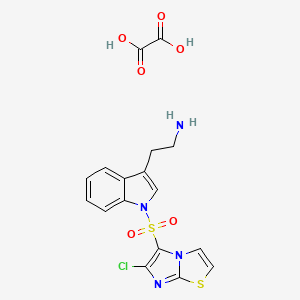

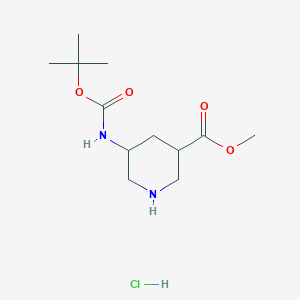
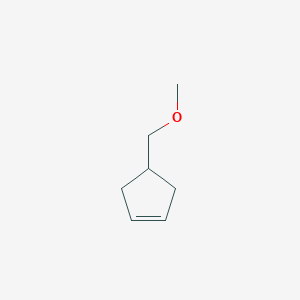
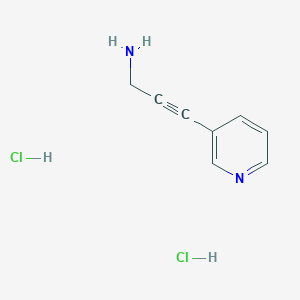
![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine](/img/structure/B1435857.png)
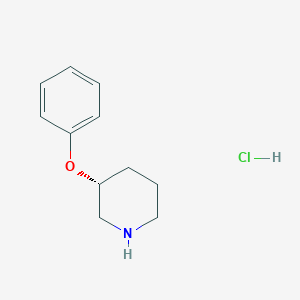
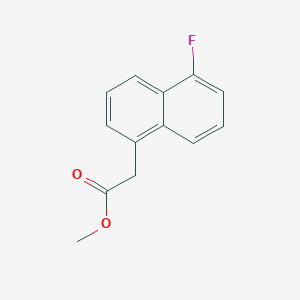
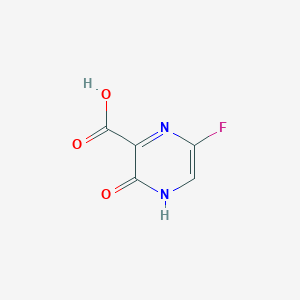
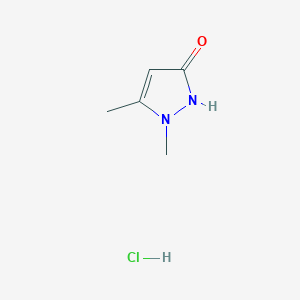
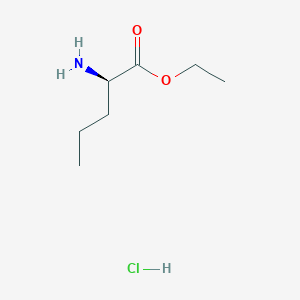
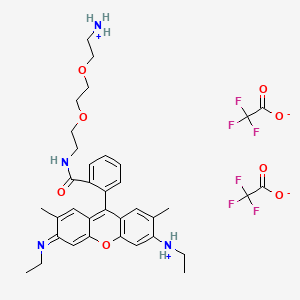
![4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1435867.png)
![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1435869.png)